For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 1,1,1-Trifluoropentane
This technical guide provides a comprehensive overview of the core physical properties of 1,1,1-Trifluoropentane. It includes quantitative data, detailed experimental methodologies for determining these properties, and visualizations to illustrate key concepts relevant to its application in research and development.
Core Physical and Chemical Properties
1,1,1-Trifluoropentane, identified by CAS number 406-82-6, is a fluorinated hydrocarbon with the molecular formula C5H9F3.[1][2][3][4] Its properties are of significant interest in various chemical and pharmaceutical applications.
Quantitative Data Summary
The key physical properties of 1,1,1-Trifluoropentane are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| CAS Number | 406-82-6 | N/A |
| Molecular Formula | C5H9F3 | N/A |
| Molecular Weight | 126.12 g/mol | N/A |
| Density | 0.989 g/cm³ | N/A |
| Boiling Point | 59.1°C | at 760 mmHg |
| Vapor Pressure | 217 mmHg | at 25°C |
| Refractive Index | 1.325 | N/A |
(Data sourced from MOLBASE Encyclopedia)[1]
Experimental Protocols for Property Determination
The precise determination of physical properties is crucial for the application of any chemical compound. The following sections detail generalized experimental protocols applicable to volatile fluorinated hydrocarbons like 1,1,1-Trifluoropentane. These methods are based on established principles for measuring the thermophysical properties of fluorocarbons.[5][6]
Determination of Boiling Point
The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the external pressure.
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Apparatus: A distillation apparatus consisting of a boiling flask, a condenser, a thermometer, and a collection flask.
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Procedure:
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The 1,1,1-Trifluoropentane sample is placed in the boiling flask.
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The flask is gently heated.
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The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed.
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The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.
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Measurement of Vapor Pressure
For compounds with significant vapor pressure at room temperature, an isoteniscope or a Bourdon-tube gauge can be used.[5]
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Apparatus: An isoteniscope apparatus connected to a manometer and a temperature-controlled bath.
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Procedure:
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The sample is placed in the isoteniscope bulb, and any dissolved gases are removed by repeatedly freezing and evacuating the sample.
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The apparatus is immersed in a constant temperature bath.
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The pressure difference is measured using the manometer once thermal equilibrium is reached.
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This process is repeated at various temperatures to generate a vapor pressure curve.
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Measurement of Density
Density is typically measured using a pycnometer or a vibrating tube densimeter.
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Apparatus: A calibrated pycnometer of a known volume and a high-precision analytical balance.
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Procedure:
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The empty pycnometer is weighed.
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It is then filled with the 1,1,1-Trifluoropentane sample, ensuring no air bubbles are present, and weighed again.
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The temperature of the sample is recorded.
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The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
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Determination of Refractive Index
The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.
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Apparatus: An Abbé refractometer with a light source and a temperature-controlled prism.
-
Procedure:
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A few drops of the 1,1,1-Trifluoropentane sample are placed on the prism of the refractometer.
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The prism is closed, and the sample is allowed to reach thermal equilibrium.
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The light source is adjusted, and the eyepiece is used to view the borderline between the light and dark fields.
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The instrument is adjusted until the borderline is sharp and centered on the crosshairs, and the refractive index is read from the scale.
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Caption: Generalized workflow for determining key physical properties.
Relevance in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacological properties.[7] Fluorinated building blocks, such as derivatives of 1,1,1-trifluoropentane, are valuable intermediates in the synthesis of these modified molecules.[8][9] The trifluoromethyl group (CF3) can significantly improve a molecule's metabolic stability, lipophilicity (bioavailability), and binding affinity to its target.[7][10]
The strategic placement of fluorine atoms can block metabolically vulnerable sites on a drug molecule, preventing its rapid breakdown by enzymes in the body and thereby prolonging its therapeutic effect.[7] This leads to improved pharmacokinetic profiles and potentially lower required dosages.
References
- 1. 1,1,1-Trifluoropentane|406-82-6 - MOLBASE Encyclopedia [m.molbase.com]
- 2. guidechem.com [guidechem.com]
- 3. 1,1,1-TRIFLUOROPENTANE [drugfuture.com]
- 4. 1,1,1-Trifluoropentane | C5H9F3 | CID 228005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical and Chemical Properties of Pure Fluorocarbons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
